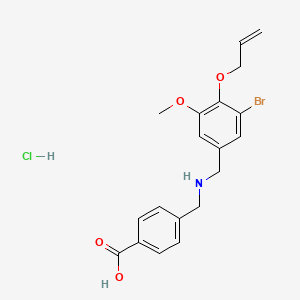
C19H21BrClNO4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride involves several steps. The preparation method typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenyl and morpholine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: For industrial production, the process is scaled up, and additional steps such as purification and quality control are implemented to ensure the final product meets the required standards
化学反応の分析
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.
Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced under specific conditions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, it is used to study the interactions between different biomolecules.
Industry: It is used in the production of various industrial chemicals and materials .
作用機序
The mechanism of action of Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in the desired outcome .
類似化合物との比較
When compared to similar compounds, Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include:
Cyanogen bromide: Used in protein immobilization and synthesis of other compounds.
Bupropion: A norepinephrine/dopamine-reuptake inhibitor used in the treatment of major depressive disorder.
Tranexamic acid: An antifibrinolytic used to reduce or prevent hemorrhagic episodes.
These compounds share some similarities in their chemical structure but differ in their specific applications and mechanisms of action .
特性
分子式 |
C19H21BrClNO4 |
|---|---|
分子量 |
442.7 g/mol |
IUPAC名 |
4-[[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H20BrNO4.ClH/c1-3-8-25-18-16(20)9-14(10-17(18)24-2)12-21-11-13-4-6-15(7-5-13)19(22)23;/h3-7,9-10,21H,1,8,11-12H2,2H3,(H,22,23);1H |
InChIキー |
IRZWSRCTEYQLPD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)Br)OCC=C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


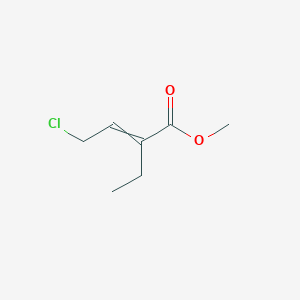
![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)
![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
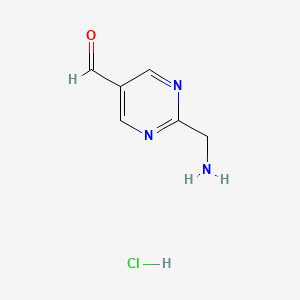
![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)

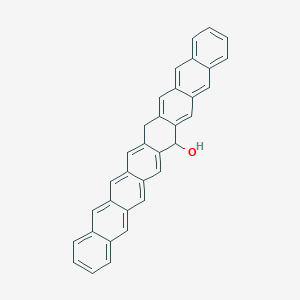
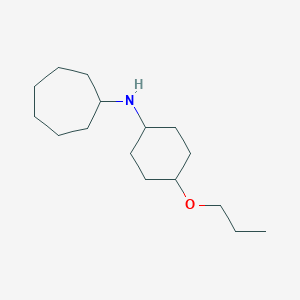
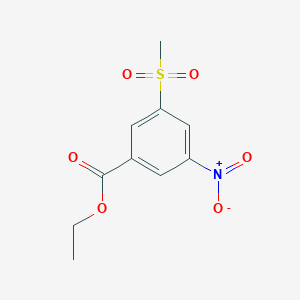
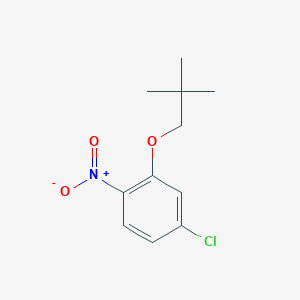
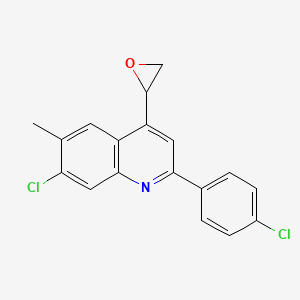
![9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B12625898.png)
![4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12625909.png)
